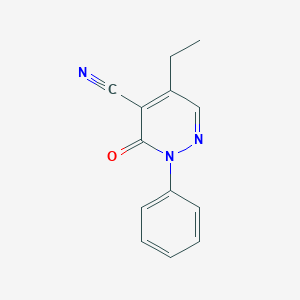
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile, also known as EPDC, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile exerts its biological effects through the inhibition of several enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response, and their inhibition has been shown to reduce inflammation and pain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, and to induce apoptosis in cancer cells. In addition, this compound has been found to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has several advantages for lab experiments, including its potent biological activity and its ability to inhibit several enzymes involved in the inflammatory response. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of COX-2 and LOX, which may have applications in the treatment of inflammatory diseases. In addition, the development of this compound derivatives with improved solubility and lower toxicity may lead to the development of more effective anti-cancer drugs. Finally, the study of the mechanism of action of this compound may lead to the discovery of new targets for drug development in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile involves the reaction of 2-methyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile with ethyl acetoacetate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a cyclization process to form the pyridazine ring, followed by the elimination of a molecule of water to produce this compound.
Applications De Recherche Scientifique
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, this compound has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
5-ethyl-3-oxo-2-phenylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-2-10-9-15-16(13(17)12(10)8-14)11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
Clé InChI |
ZYALRZNQFIJZEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N |
SMILES canonique |
CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)

